molecular formula C19H25N3O5 B7179695 N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide

N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide

Cat. No.: B7179695
M. Wt: 375.4 g/mol
InChI Key: PLVNKDAWQDVLFK-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide is a synthetic organic compound that features a cyclopropyl group, a pyrrolidine ring, and a dimethoxybenzoyl moiety

Properties

IUPAC Name

N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-26-15-8-5-12(10-16(15)27-2)18(24)20-11-17(23)22-9-3-4-14(22)19(25)21-13-6-7-13/h5,8,10,13-14H,3-4,6-7,9,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVNKDAWQDVLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N2CCCC2C(=O)NC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and benzoyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-1-[2-[(3,4-dimethoxybenzoyl)amino]acetyl]pyrrolidine-2-carboxamide: shares structural similarities with other pyrrolidine derivatives and cyclopropyl-containing compounds.

    This compound: can be compared to compounds such as this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

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